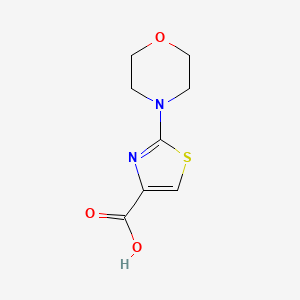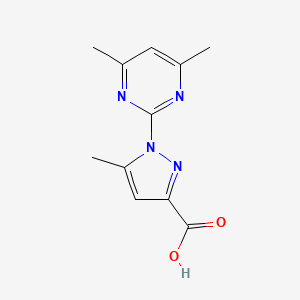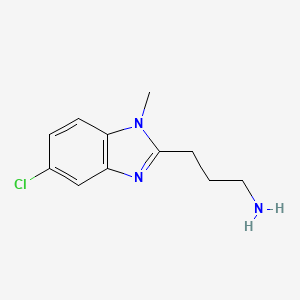![molecular formula C7H3Br2NS B1371890 2,4-Dibromobenzo[d]thiazole CAS No. 887589-19-7](/img/structure/B1371890.png)
2,4-Dibromobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromobenzo[d]thiazole is a heterocyclic organic compound with the molecular formula C7H3Br2NS. It is a derivative of benzothiazole, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromobenzo[d]thiazole typically involves the bromination of benzothiazole. One common method is the direct bromination of benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromobenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, although the presence of bromine atoms may influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or heteroaryl derivatives.
Electrophilic Substitution: Nitro or sulfonated benzothiazoles.
Scientific Research Applications
2,4-Dibromobenzo[d]thiazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-withdrawing properties.
Biological Research: Studies have explored its potential as an antimicrobial and anticancer agent, leveraging its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,4-Dibromobenzo[d]thiazole in biological systems involves its interaction with cellular components. The bromine atoms enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of DNA replication, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzo[d]thiazole: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluorobenzo[d]thiazole: Fluorine atoms replace the bromine atoms, resulting in different reactivity and properties.
2,4-Diiodobenzo[d]thiazole: Iodine atoms provide different steric and electronic effects compared to bromine.
Uniqueness
2,4-Dibromobenzo[d]thiazole is unique due to the specific electronic effects imparted by the bromine atoms, which influence its reactivity and interactions in chemical and biological systems. Its balance of size and electronegativity makes it particularly useful in cross-coupling reactions and as a precursor for various functionalized derivatives .
Properties
IUPAC Name |
2,4-dibromo-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOZOHCZAFSZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646562 |
Source


|
| Record name | 2,4-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-19-7 |
Source


|
| Record name | 2,4-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)

![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)


![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)



